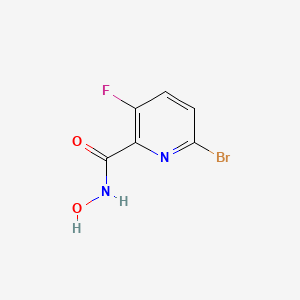

6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide

Description

Properties

IUPAC Name |

6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-2-1-3(8)5(9-4)6(11)10-12/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUCFTSOUJGAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)NO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of pyridine precursors is a critical step in accessing 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide. A widely cited approach involves the direct bromination of hydroxylated pyridinecarboxamide intermediates. For instance, sodium 2-carbamoylpyrazine-3-hydroxylate has been brominated using bromine in a mixed solvent system of methanol and acetonitrile at 15–24°C, yielding 6-bromo-3-hydroxypyrazine-2-carboxamide with a 75.6% efficiency . Key parameters include:

-

Solvent selection : Methanol-acetonitrile mixtures enhance solubility and reaction homogeneity.

-

Temperature control : Maintaining temperatures below 24°C minimizes side reactions such as over-bromination .

-

Stoichiometry : A 1:1 molar ratio of substrate to bromine ensures complete conversion without excess reagent .

Comparative studies highlight the limitations of alternative solvents. For example, using acetonitrile alone at elevated temperatures (40°C) resulted in incomplete bromination, with a 1:10.5 ratio of product to starting material . This underscores the importance of solvent polarity and temperature in achieving high yields.

Fluorination Techniques and Regioselectivity

Introducing fluorine at the 3-position of the pyridine ring requires careful consideration of directing groups and reaction conditions. A two-step fluorination-bromination sequence has been demonstrated in pyrazine systems, where 3,6-dichloropyrazine-2-carbonitrile is treated with potassium fluoride and tetrabutylammonium bromide in toluene-dimethyl sulfoxide (DMSO) at 60°C, achieving a 92.3% yield of 3,6-difluoropyrazine-2-carbonitrile . Adapting this to pyridine derivatives involves:

-

Nucleophilic aromatic substitution : Fluoride ions displace chlorine or bromine atoms activated by electron-withdrawing groups (e.g., nitriles or carboxamides).

-

Solvent systems : Toluene-DMSO mixtures facilitate moisture removal and enhance fluoride reactivity .

-

Catalysts : Phase-transfer agents like tetrabutylammonium bromide improve reaction kinetics .

Notably, fluorination prior to bromination may reduce steric hindrance, as fluorine’s smaller atomic radius allows subsequent bromine incorporation at the 6-position.

Synthesis via Aldehyde Intermediates

The oxidation of alcohol precursors to aldehydes serves as a pivotal step in constructing the carboxamide moiety. For example, (6-bromo-3-fluoropyridin-2-yl)methanol is oxidized to 6-bromo-3-fluoro-2-pyridinecarboxaldehyde using Dess-Martin periodane in dichloromethane at 0–20°C, achieving a 69.4% yield . This aldehyde is subsequently converted to the target carboxamide through the following pathway:

-

Oxidation to carboxylic acid : The aldehyde is oxidized to 6-bromo-3-fluoro-2-pyridinecarboxylic acid using strong oxidizing agents (e.g., KMnO₄ or CrO₃).

-

Hydroxamic acid formation : Reaction with hydroxylamine hydrochloride in the presence of coupling agents (e.g., EDC or DCC) yields the N-hydroxycarboxamide .

This route benefits from commercially available aldehyde intermediates and straightforward purification steps, though the oxidation and amidation stages require rigorous temperature control to prevent decomposition .

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic approaches, highlighting yields, conditions, and limitations:

Purification and Crystallization Strategies

High-purity this compound is essential for pharmaceutical applications. Recrystallization from aqueous acetonitrile or ethyl acetate-water mixtures effectively removes impurities such as unreacted starting materials and halogenated byproducts . For instance, cooling bromination reaction mixtures to 0°C and filtering the precipitate yields >95% purity . Additionally, column chromatography using silica gel and ethyl acetate/hexane gradients resolves regioisomeric contaminants .

Industrial-Scale Considerations

Scalable production necessitates optimizing solvent recovery and minimizing hazardous reagents. The use of phosphorus oxychloride in chlorination steps, while effective, requires stringent safety protocols due to its corrosive nature . Alternative methods employing diisopropylethylamine as a base in toluene reduce corrosion risks and improve reaction controllability . Furthermore, continuous flow systems could enhance the safety and efficiency of exothermic bromination and fluorination steps.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-N-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the most notable applications of 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide is its potential as an antiviral agent. It has been identified as a polymerase inhibitor, which is crucial in the treatment of viral infections such as HIV. The compound binds to viral polymerases, thereby inhibiting their function and preventing viral replication .

Enzyme Inhibition

Research indicates that this compound may also serve as an enzyme inhibitor, modulating protein interactions that are vital for various biological processes. Its unique structural features allow it to interact selectively with specific enzymes, making it a candidate for drug development targeting diseases where enzyme regulation is critical .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several chemical pathways. These methods typically involve the introduction of bromine and fluorine substituents onto the pyridine ring, followed by the formation of the carboxamide group. The efficiency and yield of these syntheses are influenced by reaction conditions such as temperature and the presence of catalysts .

Case Study: Antiviral Activity

A study conducted on the antiviral efficacy of this compound demonstrated its ability to inhibit HIV replication in vitro. The compound was shown to significantly reduce viral load in treated cell cultures compared to controls, highlighting its potential for therapeutic use .

Case Study: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor revealed that it effectively inhibits a specific class of enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays, showing a promising binding affinity that could lead to further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide, enabling comparative analysis:

6-Chloro-N-(2-Cyanoethyl)-N-Phenylpyridine-3-Carboxamide (CAS: 194469-74-4)

- Structural Differences: Chlorine replaces bromine at the 6-position. A cyanoethyl-phenyl group substitutes the N-hydroxyl group. Carboxamide is at the 3-position instead of 2.

- The cyanoethyl-phenyl group introduces hydrophobicity, likely altering pharmacokinetic properties .

5-(3-(tert-Butylcarbamoyl)Phenyl)-6-((2,2-Difluoropropyl)Amino)-2-(4-Fluorophenyl)-N-Methylfuro[2,3-b]Pyridine-3-Carboxamide

- Structural Differences: A fused furanopyridine core replaces the simple pyridine ring. Multiple fluorinated and carbamoyl substituents enhance complexity.

- Fluorine atoms at strategic positions enhance metabolic stability and bioavailability .

- Applications : Reported in medicinal chemistry research for kinase inhibition, though specific targets are undisclosed.

6-Amino-3-Bromo-2-Methylpyridine

- Structural Differences: Amino and methyl groups replace the fluorine and hydroxamic acid moieties.

- Functional Implications: The amino group enables participation in hydrogen bonding, while bromine retains halogen-bonding capabilities. Regulatory Status: Listed under TSCA (U.S.) and ENCS (Japan), indicating industrial use .

Comparative Data Table

Key Research Findings and Gaps

- Electronic Effects : Bromine’s polarizability may enhance binding affinity compared to chlorine in halogen-bonding scenarios, though this requires experimental validation.

- Hydroxamic Acid Role : The N-hydroxy group in the target compound is critical for chelating metal ions, a feature absent in the compared analogs .

- Toxicity and Regulation: While 6-amino-3-bromo-2-methylpyridine is regulated under TSCA and ENCS, the target compound’s safety profile remains uncharacterized in the provided evidence .

Biological Activity

6-Bromo-3-fluoro-N-hydroxypyridine-2-carboxamide (CAS No. 1864641-64-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with bromine and fluorine, along with a hydroxyl and carboxamide functional group. The unique structural attributes suggest possible interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is hypothesized to involve the modulation of enzyme activity and receptor interactions. The presence of the hydroxyl group may facilitate hydrogen bonding with active sites on proteins, while the carboxamide group can participate in various biochemical interactions.

Antiviral Activity

Research indicates that compounds similar to this compound have shown significant antiviral properties, particularly against RNA viruses. For instance, derivatives of pyridine carboxamides have been studied for their efficacy against HIV and other viral pathogens . The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Antimicrobial Properties

Compounds within the same chemical class have demonstrated antimicrobial activity. Studies on related pyridine derivatives show that they can inhibit the growth of various bacteria and fungi, potentially making them candidates for antibiotic development .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against human tumor cell lines . This suggests a potential role in cancer therapy, warranting further investigation into its mechanism and efficacy.

Study on Antiviral Efficacy

A study focused on pyridine derivatives, including those structurally similar to this compound, reported significant inhibition of HIV replication at micromolar concentrations. The study highlighted the importance of substituent positions on the pyridine ring in determining antiviral potency .

Cytotoxicity Assessment

In vitro studies evaluating the cytotoxic effects of various pyridine carboxamides revealed that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, one study indicated an IC50 value as low as 4.16 μg/mL for a closely related compound against C6 glioma cells .

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | IC50/EC50 Values | Target |

|---|---|---|---|

| Antiviral | Pyridine derivatives | Low micromolar | HIV |

| Antimicrobial | Similar compounds | Varies | Bacteria/Fungi |

| Cytotoxicity | Related carboxamides | 4.16 μg/mL | Cancer cells |

Q & A

Q. What are the recommended synthetic routes for 6-bromo-3-fluoro-N-hydroxypyridine-2-carboxamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with halogenated pyridine precursors. For example:

- Step 1 : Bromination/fluorination of pyridine derivatives using electrophilic reagents (e.g., NBS for bromination, Selectfluor for fluorination).

- Step 2 : Amide bond formation via coupling reactions. A general procedure involves activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with hydroxylamine derivatives under inert atmospheres .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields.

Q. How should researchers characterize this compound’s purity and structural integrity?

- X-ray crystallography : Use SHELX software for structure refinement. Intramolecular hydrogen bonds (N–H⋯O/N) can stabilize the crystal lattice, as seen in analogous carboxamide structures .

- NMR spectroscopy : Analyze and spectra to confirm substituent positions. For example, the fluorine atom at C3 causes distinct splitting patterns in NMR .

- Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing peaks for and isotopes.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Acidic/alkaline hydrolysis : The N-hydroxyamide group is prone to hydrolysis under extreme pH. For stability studies, incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in anhydrous DMSO or acetonitrile.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the roles of bromo and fluoro substituents?

- Substituent replacement : Synthesize analogs (e.g., 6-chloro-3-fluoro or 6-bromo-3-chloro derivatives) and compare bioactivity.

- Crystallographic analysis : Resolve structures of analogs to correlate substituent positioning with hydrogen-bonding networks or steric effects .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict binding affinities to biological targets .

Q. What crystallographic challenges arise during X-ray analysis of this compound, and how are they addressed?

- Disorder in halogen positions : Bromine and fluorine atoms may exhibit positional disorder. Mitigate this by collecting high-resolution data (≤ 0.8 Å) and refining occupancy ratios in SHELXL .

- Hydrogen bonding : Intramolecular N–H⋯N/O bonds form S(5) or S(6) rings, influencing packing motifs. Use PLATON to validate hydrogen-bond geometries .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

- Method comparison : Replicate procedures from independent studies (e.g., coupling reagent choices in vs. ).

- By-product identification : Use HR-MS/MS to detect intermediates (e.g., dehalogenated or dimerized species).

- Statistical design : Apply DoE (Design of Experiments) to isolate critical variables (e.g., reaction time, catalyst loading).

Q. What strategies are effective in optimizing recrystallization for high-purity batches?

- Solvent screening : Test mixed solvents (e.g., ethanol/water or DCM/heptane) to balance solubility and polarity.

- Slow cooling : Gradually reduce temperature from reflux to room temperature to promote large, pure crystals.

- Seeding : Introduce microcrystals of the pure compound to induce controlled nucleation .

Q. How does the N-hydroxy group influence degradation pathways, and what analytical methods detect its by-products?

- Oxidative degradation : The N-hydroxy group may oxidize to a nitroso intermediate under aerobic conditions. Monitor via UV-Vis spectroscopy (λ ~ 300 nm).

- Hydrolytic cleavage : In acidic media, hydrolysis yields 6-bromo-3-fluoropyridine-2-carboxylic acid and hydroxylamine. Confirm via NMR by observing loss of amide protons .

Q. What computational tools predict the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cathepsin K) to model binding poses .

- MD simulations : Run GROMACS trajectories to assess stability of ligand-protein complexes over time.

Q. How can researchers validate bioactivity data against potential assay interference from the bromo substituent?

- Counter-screening : Test the compound in orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Halogen masking : Compare activity with non-halogenated analogs to rule out nonspecific halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.